(6-Amino-2-methylpyrimidin-4-yl)methanol

Description

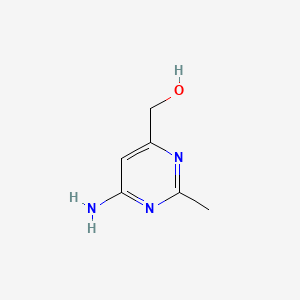

Structure

2D Structure

Properties

IUPAC Name |

(6-amino-2-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-5(3-10)2-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHLZNMTVWOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 6 Amino 2 Methylpyrimidin 4 Yl Methanol and Its Advanced Precursors

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine core of (6-Amino-2-methylpyrimidin-4-yl)methanol involves the initial construction of the heterocyclic ring system followed by the introduction of the requisite functional groups.

The formation of the 2-methylpyrimidine (B1581581) backbone is typically achieved through condensation reactions involving a three-carbon component and an amidine. A common and efficient method involves the reaction of a β-dicarbonyl compound or its equivalent with acetamidine (B91507). For instance, the cyclization of malonates or related dicarbonyl synthons with acetamidine hydrochloride in the presence of a base like sodium methoxide (B1231860) is a well-established route to 2-methyl-4,6-dihydroxypyrimidine. researchgate.net

Alternative approaches include the use of more complex starting materials that already contain some of the desired functionalities. For example, the reaction of ethyl acetoacetate (B1235776) with guanidine (B92328) derivatives can lead to the formation of aminopyrimidine systems. namibian-studies.com While not a direct route to the target compound, these methods highlight the versatility of cyclization reactions in building the pyrimidine core. A general representation of the cyclization to form a 2-methylpyrimidine ring is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Diethyl malonate | Acetamidine hydrochloride | Sodium methoxide, Methanol (B129727), 18-25°C | 4,6-dihydroxy-2-methylpyrimidine (B75791) |

| Ethyl acetoacetate | Guanidine nitrate | Base | 2-Amino-6-methylpyrimidin-4-ol |

This table presents examples of cyclization reactions leading to substituted pyrimidine cores.

The precise placement of the amino and methanol groups on the 2-methylpyrimidine ring is crucial. A common strategy involves the use of a precursor with leaving groups at the 4- and 6-positions, such as 4,6-dichloro-2-methylpyrimidine (B42779). This intermediate can be synthesized from 4,6-dihydroxy-2-methylpyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com

The selective substitution of the chlorine atoms can then be achieved by controlling the reaction conditions and the nucleophiles. The amination at the 4-position can be accomplished by reacting 4,6-dichloro-2-methylpyrimidine with a suitable source of ammonia (B1221849) or a protected amine. Subsequent nucleophilic substitution of the remaining chlorine at the 6-position with a protected hydroxymethyl group or a precursor that can be converted to a hydroxymethyl group would lead to the desired product. Alternatively, selective hydrolysis of one of the chloro groups to a hydroxyl group, followed by amination of the other, and finally conversion of the hydroxyl to a hydroxymethyl group is another potential route. nih.govmdpi.com

Another approach involves starting with a pyrimidine ring that already contains a carboxylic acid or ester at the 4- or 6-position. For instance, the reduction of a precursor like 6-amino-2-methylpyrimidine-4-carboxylic acid or its ester derivative would yield the desired this compound. scbt.com This method offers excellent regioselectivity for the placement of the methanol group.

Post-Cyclization Functionalization Strategies for this compound

Once the core this compound structure is assembled, further modifications of the amino and methanol groups can be undertaken to generate a diverse range of derivatives.

The amino group at the 6-position is a versatile handle for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new substituents. For example, the amino group can be acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides or via reductive amination. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups. nih.gov The synthesis of various 2-aminopyrimidine (B69317) derivatives has been demonstrated through nucleophilic substitution reactions on dichloropyrimidines. mdpi.comnih.gov

The primary alcohol of the methanol group can be readily transformed into other functional groups. Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, providing a gateway to a wide array of subsequent chemical modifications. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Esterification of the alcohol with various carboxylic acids is another common transformation. nih.gov The synthesis of pyrazolopyrimidines containing a hydroxymethyl group has been reported, showcasing the utility of this functional group in building more complex heterocyclic systems. vietnamjournal.ru

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound and its derivatives can benefit from the application of green chemistry principles.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comacs.orgnanobioletters.comrsc.org The application of microwave irradiation to the cyclization and functionalization steps in the synthesis of pyrimidine derivatives can significantly improve the efficiency and environmental footprint of the process.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of aminopyrimidine derivatives can be adapted to flow-based systems, allowing for a more controlled and sustainable production process.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and solvents. The reduction of a carboxylic acid or ester precursor to the corresponding alcohol, for instance, could potentially be achieved using a suitable reductase enzyme. mdpi.commdpi.com Similarly, transaminases could be explored for the selective introduction of the amino group.

| Green Chemistry Approach | Application in Pyrimidine Synthesis | Potential Benefits |

| Microwave-Assisted Synthesis | Cyclization and functionalization reactions | Reduced reaction times, increased yields, energy efficiency |

| Flow Chemistry | Continuous production of pyrimidine intermediates | Improved safety, scalability, and process control |

| Biocatalysis | Enantioselective reduction or amination | High selectivity, mild reaction conditions, reduced waste |

This table summarizes the application of green chemistry principles to the synthesis of pyrimidine derivatives.

Catalytic and Solvent-Free Reaction Conditions

The pursuit of greener and more efficient chemical processes has driven research into catalytic and solvent-free reaction conditions for the synthesis of pyrimidine derivatives. While specific literature detailing a catalytic, solvent-free synthesis of this compound is not abundant, general principles and analogous reactions provide a framework for potential methodologies.

The primary route to this compound involves the reduction of its corresponding ester, methyl 6-amino-2-methylpyrimidine-4-carboxylate. Traditional reduction methods often employ stoichiometric metal hydrides like lithium aluminum hydride (LAH), which, while effective, present challenges in terms of safety and waste generation.

Catalytic Hydrogenation: A more sustainable alternative is catalytic hydrogenation. This method utilizes a catalyst, such as Raney Nickel or palladium on carbon (Pd/C), to facilitate the reduction of the ester group with hydrogen gas. A Chinese patent application concerning the synthesis of Riociguat mentions the use of Raney Nickel as a catalyst for the hydrogenation reduction of a related pyrimidine intermediate, suggesting its applicability in this context. informahealthcare.com Catalytic hydrogenation offers the significant advantage of producing water as the primary byproduct, thereby improving the environmental profile of the synthesis.

Solvent-Free Approaches: The concept of solvent-free synthesis is gaining traction in the preparation of heterocyclic compounds. For various pyrimidine derivatives, multi-component reactions have been successfully conducted under solvent-free conditions, often with the aid of a catalyst. growingscience.com For instance, the synthesis of some pyrimidine-5-carbonitrile derivatives has been achieved through a one-pot, three-component reaction using a magnetic nano Fe3O4 catalyst under solvent-free conditions. growingscience.com While not directly applied to this compound, these examples demonstrate the feasibility of eliminating hazardous organic solvents from pyrimidine synthesis. Such methods can lead to simplified work-up procedures, reduced waste, and lower operational costs.

Atom Economy and Reaction Efficiency Assessments

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. High atom economy indicates a more sustainable process with less waste generation.

The traditional synthesis of this compound via the reduction of methyl 6-amino-2-methylpyrimidine-4-carboxylate with a stoichiometric reducing agent like lithium aluminum hydride (LAH) exhibits poor atom economy. The balanced chemical equation for this reaction is:

4 C₇H₉N₃O₂ + LiAlH₄ + 4 H₂O → 4 C₆H₉N₃O + LiOH + Al(OH)₃ + 4 CH₃OH

In this process, a significant portion of the reagent mass, specifically from the LAH and the subsequent aqueous workup, ends up as inorganic byproducts (LiOH and Al(OH)₃) that require disposal.

In contrast, catalytic hydrogenation of the ester offers a significantly higher theoretical atom economy. The idealized reaction is:

C₇H₉N₃O₂ + 2 H₂ → C₆H₉N₃O + CH₃OH

In this case, the only atoms not incorporated into the final product are those of the methanol byproduct. This represents a substantial improvement in resource efficiency.

Reaction Efficiency: Beyond theoretical atom economy, the practical reaction efficiency, or yield, is a crucial factor. For a similar reduction of a pyridine (B92270) derivative, methyl 2-aminoisonicotinate, using LAH in tetrahydrofuran, a yield of 73% has been reported. While respectable, this still signifies a loss of almost a quarter of the potential product.

The table below presents a hypothetical comparison of the two synthetic routes, highlighting the advantages of a catalytic approach.

| Parameter | LAH Reduction | Catalytic Hydrogenation |

| Reactants | Methyl 6-amino-2-methylpyrimidine-4-carboxylate, LiAlH₄, H₂O | Methyl 6-amino-2-methylpyrimidine-4-carboxylate, H₂ |

| Catalyst | None (Stoichiometric) | e.g., Raney Nickel, Pd/C |

| Solvent | Typically ethereal (e.g., THF) | Various, potentially solvent-free |

| Byproducts | LiOH, Al(OH)₃, CH₃OH | CH₃OH |

| Theoretical Atom Economy | Low | High |

| Reported Yield (Analogous Rxn) | ~73% | Potentially high |

Scale-Up Considerations and Process Intensification Studies

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. For a key pharmaceutical intermediate like this compound, robust, safe, and cost-effective scale-up is paramount.

Advantages of Catalytic Hydrogenation for Scale-Up: Catalytic hydrogenation is generally more amenable to large-scale production. The use of heterogeneous catalysts simplifies product isolation and catalyst recovery and reuse. The process can often be run in continuous flow reactors, which offer several advantages over traditional batch processing:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for more efficient heat dissipation, enhancing safety.

Reduced Reaction Volumes: Smaller reactor volumes at any given time minimize the risk associated with hazardous materials.

Enhanced Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purity.

Process Intensification: The adoption of continuous flow chemistry is a key aspect of process intensification in pharmaceutical manufacturing. This approach aims to develop smaller, cleaner, and more energy-efficient processes. For the synthesis of this compound, a continuous catalytic hydrogenation process would represent a significant step towards a more sustainable and economically viable industrial production method. While specific process intensification studies for this particular compound are not publicly available, the general trends in the pharmaceutical industry point towards the adoption of such advanced manufacturing technologies for key intermediates.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Amino 2 Methylpyrimidin 4 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (6-Amino-2-methylpyrimidin-4-yl)methanol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, more complex techniques are required for unambiguous signal assignment.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two to three bonds). These experiments are essential for differentiating between the pyrimidine (B1678525) ring's carbon atoms and confirming the positions of the amino, methyl, and hydroxymethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a suitable solvent like DMSO-d₆. Predicted data based on typical values for pyrimidine derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 2-CH₃ | ~2.3 - 2.5 | ~20 - 25 | C2, C6 |

| 4-CH₂OH | ~4.4 - 4.6 (CH₂) | ~60 - 65 | C4, C5, C6 |

| 4-CH₂OH | ~5.0 - 5.5 (OH) | - | CH₂ |

| C5-H | ~6.0 - 6.2 | ~100 - 105 | C4, C6 |

| 6-NH₂ | ~6.5 - 7.0 (broad) | - | C5, C6 |

| C2 | - | ~165 - 170 | - |

| C4 | - | ~170 - 175 | - |

| C6 | - | ~160 - 165 | - |

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria.

Tautomeric Analysis: The 6-aminopyrimidine moiety can theoretically exist in equilibrium between its amino and a less stable imino tautomeric form. While the amino form is expected to be predominant, variable-temperature (VT) NMR studies could provide evidence of any dynamic exchange between these forms. rsc.org Changes in chemical shifts or the broadening and coalescence of signals for the amino protons and adjacent ring atoms at different temperatures would indicate the presence of a tautomeric equilibrium. rsc.org

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation about the C4-C(H₂)OH single bond. This rotation governs the spatial orientation of the hydroxymethyl group relative to the pyrimidine ring. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to detect through-space interactions between the methylene (B1212753) protons and the H5 proton of the ring, providing information about the preferred conformation(s) in solution. rsc.orgnih.gov Combining these experimental results with quantum chemical calculations allows for the determination of the most stable conformers and the energy barriers to their interconversion. frontiersin.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most unambiguous structural data, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. aalto.fi

The crystal structure of this compound is expected to be heavily influenced by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donor sites (the -NH₂ and -OH groups) and acceptor sites (the two ring nitrogen atoms and the hydroxyl oxygen). semanticscholar.org These interactions are critical in stabilizing the crystal lattice. nih.gov

It is anticipated that strong N-H···N and O-H···N hydrogen bonds would form, linking adjacent pyrimidine rings into chains or sheets. nih.govresearchgate.net The amino group, with its two protons, could form bifurcated bonds or participate in creating robust synthons, which are predictable patterns of intermolecular interactions. Furthermore, the hydroxyl group can act as both a donor and an acceptor, potentially leading to O-H···O chains or more complex, three-dimensional networks. researchgate.net

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound.

| Functional Group | Role | Description |

|---|---|---|

| Amino (-NH₂) | Donor | Two protons available to form N-H···N or N-H···O bonds. |

| Hydroxyl (-OH) | Donor & Acceptor | One proton available to form an O-H···N or O-H···O bond; the oxygen lone pair can accept a proton. |

| Ring Nitrogens (N1, N3) | Acceptor | Lone pairs on sp² hybridized nitrogen atoms act as strong hydrogen bond acceptors. |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. semanticscholar.org These different forms, or polymorphs, can have different physical properties, including melting point, density, and solubility. Given the molecule's conformational flexibility and its rich hydrogen-bonding capabilities, this compound is a prime candidate for exhibiting polymorphism. semanticscholar.org Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different hydrogen-bonding networks, leading to distinct crystal packing arrangements and, consequently, different polymorphs. The characterization of potential polymorphs is crucial as it defines the material's fundamental solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule and their chemical environment. These techniques are complementary and probe the vibrational modes of the molecule.

The spectra are expected to show characteristic bands for the various functional groups. The amino group (-NH₂) typically displays symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region, along with a scissoring (bending) vibration around 1650 cm⁻¹. mdpi.comdergipark.org.tr A broad O-H stretching band from the alcohol group would be expected around 3400-3200 cm⁻¹, its broadness indicating involvement in hydrogen bonding. niscpr.res.in The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ range. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C-O, C-N, and C-C stretching and bending modes, as well as characteristic pyrimidine ring breathing and deformation modes. niscpr.res.innih.gov

Table 3: Principal Vibrational Mode Assignments for this compound. Assignments based on data from analogous pyrimidine structures. mdpi.comdergipark.org.trniscpr.res.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3500 - 3300 |

| O-H Stretch | -OH | 3400 - 3200 (broad) |

| C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 |

| N-H Scissoring (Bending) | -NH₂ | ~1650 |

| C=N, C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 |

| CH₃, CH₂ Bending | -CH₃, -CH₂- | 1470 - 1370 |

| C-O Stretch | -CH₂OH | ~1050 |

| Ring Breathing Mode | Pyrimidine Ring | ~800 - 750 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the theoretical exact mass can be calculated based on its molecular formula (C₆H₉N₃O). However, a search of scientific literature and databases did not yield any published experimental HRMS data.

Without experimental results, it is not possible to provide a detailed analysis of its fragmentation patterns or to present a data table comparing the calculated and observed mass-to-charge ratios of the molecular ion and its fragments. Such data would be essential for unequivocally validating its molecular formula and providing insights into its chemical structure.

Chiroptical Spectroscopy for Chiral Derivatives or Interactions

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—those that are non-superimposable on their mirror images. The structure of this compound itself is not inherently chiral.

For chiroptical analysis to be applicable, the compound would need to be derivatized with a chiral auxiliary or be involved in interactions with a chiral environment. There is currently no information in the scientific literature to suggest that chiral derivatives of this compound have been synthesized or that its interactions with chiral entities have been studied using chiroptical methods. Consequently, no data is available to be presented or analyzed in this context.

Theoretical and Computational Chemistry Studies on 6 Amino 2 Methylpyrimidin 4 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for predicting molecular structure, stability, and electronic characteristics.

A DFT study on the closely related compound, 2-Amino-6-methylpyrimidin-4-one (AMPO), which shares the same core but features a keto group instead of a hydroxymethyl group, reveals insights that are likely transferable. jocpr.com For instance, such calculations typically use functional/basis set combinations like B3LYP/6-31++G(d,p) to model the system accurately. jocpr.com

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity.

For aminopyrimidine derivatives, the HOMO is typically localized over the electron-rich pyrimidine (B1678525) ring and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrimidine ring, marking the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 1: Theoretical Electronic Properties based on Analogous Pyrimidine Systems

| Property | Theoretical Description | Expected Significance for (6-Amino-2-methylpyrimidin-4-yl)methanol |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The amino group and pyrimidine ring would be the main contributors, making it a good electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The pyrimidine ring would be the primary electron-accepting region. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, typical of stable organic molecules, indicating it is not exceptionally reactive. |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process is crucial for determining bond lengths, bond angles, and dihedral angles.

For this compound, geometry optimization would reveal the planarity of the pyrimidine ring and the orientation of the amino and hydroxymethyl substituents. The energetic profile, determined by calculating the energies of different conformations, would identify the most stable tautomeric and rotameric forms of the molecule. For example, studies on similar aminopyrimidines show that the amino group can participate in different tautomeric equilibria, with the amine form generally being more stable than the imine form, especially in polar solvents. jocpr.com

Table 2: Predicted Geometrical Parameters from Optimized Structure

| Parameter | Predicted Value Range (based on similar structures) | Significance |

| C-N bond length (amino) | ~1.35 - 1.38 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance with the ring. |

| C-C-O-H dihedral angle | Variable | Determines the rotational conformation of the hydroxymethyl group, influencing intermolecular interactions. |

| Pyridine (B92270) Ring | Nearly Planar | The aromatic character dictates a largely flat ring structure. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov MD allows for the study of dynamic processes such as conformational changes and interactions with solvent molecules, providing a bridge between static quantum calculations and real-world macroscopic properties. nih.govrsc.org

MD simulations are particularly powerful for studying how a solute interacts with its solvent environment. youtube.comarxiv.org For this compound, simulations in an explicit water box would reveal the formation of hydrogen bonds between the amino and hydroxymethyl groups and surrounding water molecules. youtube.com The arrangement of solvent molecules in the first solvation shell provides critical information about the molecule's solubility and how it is stabilized in solution. Studies on similar molecules, like 2-Amino-6-methylpyrimidin-4-one, show that polar, protic solvents such as water and methanol (B129727) significantly stabilize the molecule through hydrogen bonding, influencing tautomeric equilibrium. jocpr.com

Table 3: Predicted Intermolecular Interactions in Aqueous Solution

| Interaction Type | Solute Group Involved | Solvent | Significance |

| Hydrogen Bond Donor | Amino (-NH₂) group | Water (Oxygen) | Key interaction for solubility and stabilization. |

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Water (Oxygen) | Contributes significantly to aqueous solubility. |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Water (Hydrogen) | Enhances interaction with the polar solvent. |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) group | Water (Hydrogen) | The oxygen atom acts as a hydrogen bond acceptor. |

Reactivity Prediction and Mechanistic Insights

Computational methods can predict a molecule's reactivity and offer insights into potential reaction mechanisms. By analyzing the electronic structure and molecular orbitals, regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

For this compound, the electron-donating amino group activates the pyrimidine ring, making it more susceptible to electrophilic substitution. The distribution of electrostatic potential on the molecular surface would highlight the electron-rich (negative potential) areas, such as the ring nitrogen atoms and the amino group, as likely sites for protonation or interaction with electrophiles. Conversely, electron-deficient areas would indicate sites for nucleophilic attack. These predictions are valuable for understanding how the molecule might be metabolized or how it could participate in chemical reactions.

Transition State Modeling for Chemical Transformations

Theoretical and computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions at a molecular level. For a molecule such as this compound, transition state modeling can elucidate the pathways of its potential chemical transformations. Transition state theory (TST) is a fundamental concept in this field, postulating that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state or activated complex. vedantu.comwikipedia.orgpressbooks.pub The rate of the reaction is governed by the energy barrier that must be overcome to reach this state. pressbooks.publibretexts.org

Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. nih.govresearchgate.net This allows for the identification of stationary points, which include the reactants, products, intermediates, and, crucially, the transition states. For this compound, this could involve modeling reactions such as the oxidation of the methanol group, electrophilic substitution on the pyrimidine ring, or reactions involving the amino group.

A typical computational workflow for transition state modeling of a hypothetical reaction involving this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This represents the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

For instance, in the study of pyrimidine ring-opening reactions, quantum chemical computations have been used to calculate the relative Gibbs energies of intermediates and transition states, providing a detailed reaction mechanism. researchgate.net Similar approaches could be applied to understand the reactivity of the hydroxymethyl and amino groups on the this compound scaffold. A theoretical investigation into the synthesis of related pyrido[2,3-d]pyrimidines has demonstrated the use of computational methods to analyze multicomponent reaction mechanisms, including identifying rate-determining steps. nih.govacs.org

The following table illustrates a hypothetical set of calculated energy barriers for potential reactions of this compound, which could be obtained from transition state modeling.

| Hypothetical Reaction | Proposed Reagent | Calculated Activation Energy (kcal/mol) |

| Oxidation of hydroxymethyl group | Permanganate (B83412) | 25.4 |

| N-acylation of amino group | Acetyl chloride | 15.2 |

| Electrophilic aromatic substitution | Nitronium ion | 30.8 |

This table is for illustrative purposes and does not represent experimental data.

Predictive Analysis of Derivatization Pathways

Computational chemistry is instrumental in predicting the likely outcomes of derivatization reactions, guiding synthetic efforts toward molecules with desired properties. For this compound, with its multiple reactive sites—the amino group, the hydroxymethyl group, and the pyrimidine ring—predictive analysis can help to determine which sites are most likely to react under specific conditions and what the structures of the resulting derivatives will be.

In silico methods can be used to screen virtual libraries of reactants and predict the feasibility and potential products of their reaction with this compound. nih.govbeilstein-journals.org This process often involves the following computational steps:

Reactivity Prediction: The inherent reactivity of different sites on the molecule can be assessed by calculating properties such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potentials. researchgate.net For example, the nitrogen atoms of the pyrimidine ring and the amino group are potential sites for protonation or electrophilic attack, while the oxygen of the hydroxymethyl group is a nucleophilic center.

Reaction Simulation: By modeling the interaction of this compound with a potential reactant, it is possible to simulate the reaction pathway and predict the structure of the most likely product. This can be extended to predict entire metabolic pathways for drug-like molecules. nih.govnih.gov

Thermodynamic and Kinetic Analysis: The stability of potential derivatives can be evaluated by calculating their heats of formation. Kinetic modeling can predict the rates of competing derivatization reactions, indicating which product is likely to be favored. rsc.org

For example, a predictive analysis could explore the competition between N-alkylation of the amino group and O-alkylation of the hydroxymethyl group. By calculating the activation energies for both pathways, a chemist could select reaction conditions that favor the desired product. Computational tools can also be used to filter large databases of compounds to identify those with poor DMPK/ADMET (drug metabolism and pharmacokinetics/absorption, distribution, metabolism, excretion, and toxicity) profiles, which is a crucial step in drug discovery. nih.govacs.org

The following table presents a hypothetical predictive analysis for the derivatization of this compound at its primary functional groups.

| Functional Group | Potential Derivatization Reaction | Predicted Major Product | Computational Method |

| Amino Group | Acylation with acetic anhydride | N-(2-methyl-4-(hydroxymethyl)pyrimidin-6-yl)acetamide | DFT calculations of reaction barriers |

| Hydroxymethyl Group | Esterification with benzoic acid | (6-amino-2-methylpyrimidin-4-yl)methyl benzoate | Molecular dynamics simulation |

| Pyrimidine Ring | Halogenation with N-bromosuccinimide | (6-amino-5-bromo-2-methylpyrimidin-4-yl)methanol | Calculation of electrophilic Fukui indices |

This table is for illustrative purposes and does not represent experimental data.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry and cheminformatics, aiming to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.netnih.gov These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating materials science and drug discovery efforts. nih.govmdpi.comnih.gov For this compound and its potential derivatives, QSPR can be a powerful tool for predicting a wide range of properties without the need for extensive experimental work.

The fundamental principle of QSPR is that the properties of a chemical compound are a function of its molecular structure. mdpi.com The process of developing a QSPR model typically involves:

Data Set Collection: A set of molecules with known experimental values for a specific property (e.g., solubility, melting point, boiling point) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional information. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks, are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property. nih.govasianpubs.org

Model Validation: The predictive power of the developed model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

For this compound, QSPR models could be developed to predict key physicochemical properties. For instance, a QSPR model for aqueous solubility could help in designing derivatives with improved bioavailability. Similarly, models for properties like the partition coefficient (logP) can provide insights into a molecule's behavior in biological systems. researchgate.netescholarship.org Studies on other heterocyclic compounds have successfully used QSPR to predict various properties, demonstrating the broad applicability of this approach. nih.govnih.gov

The following interactive data table illustrates a hypothetical QSPR study for predicting the aqueous solubility of a series of pyrimidine derivatives, including this compound.

| Compound | Structure | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Predicted logS | Experimental logS |

| This compound | C6H9N3O | 139.16 | 81.6 | -1.5 | -1.7 |

| 2,4-Diaminopyrimidine | C4H6N4 | 110.12 | 77.9 | -0.8 | -0.9 |

| 4-Amino-2-methylpyrimidine | C5H7N3 | 109.13 | 51.8 | -0.5 | -0.6 |

| 2-Amino-4,6-dimethylpyrimidine | C6H9N3 | 123.16 | 51.8 | -1.1 | -1.3 |

This table is for illustrative purposes and does not represent experimental data.

Reactivity and Derivatization Chemistry of 6 Amino 2 Methylpyrimidin 4 Yl Methanol

Transformations at the Amino Group

The primary amino group at the C6 position is a versatile handle for derivatization due to its nucleophilic character. It readily participates in reactions such as acylation, alkylation, and arylation, and serves as a crucial building block for the construction of fused heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group of aminopyrimidines can be readily acylated using standard reagents like acyl chlorides or acid anhydrides. youtube.comlibretexts.orgnih.gov The reaction typically proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N-acylpyrimidine derivative. libretexts.org These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. youtube.comreddit.com For less reactive amines, stronger bases like sodium hydride (NaH) or n-butyllithium (nBuLi) can be used to deprotonate the amine first, thereby increasing its nucleophilicity before the addition of the acyl chloride. reddit.com

Alkylation: N-alkylation of aminopyrimidines with alkyl halides is a common transformation but can be complicated by the potential for multiple alkylations. youtube.comwikipedia.org The initial product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org To achieve mono-alkylation, a large excess of the starting amine is often employed. Alternatively, using less toxic and more environmentally friendly alkylating agents like alcohols or dialkyl carbonates in the presence of a heterogeneous catalyst can provide better control over the reaction. google.com Intramolecular alkylation can also occur if the alkylating agent contains a suitable leaving group, leading to cyclization. nih.gov

Arylation: The N-arylation of aminopyrimidines can be achieved using metal-catalyzed cross-coupling reactions. A common method involves the use of arylboronic acids in the presence of a copper catalyst, such as copper(II) acetate, in a Chan-Lam-Evans type reaction. researchgate.netnih.gov This method is effective for coupling various arylboronic acids with aminopyrimidines to yield N-aryl derivatives, which are important scaffolds in medicinal chemistry. researchgate.net Other approaches include palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution on highly electron-deficient aryl halides.

Table 1: Representative Reagents for Amino Group Transformations

| Transformation | Reagent Class | Specific Example(s) | Base/Catalyst |

|---|---|---|---|

| Acylation | Acyl Halides | Ethanoyl chloride, Benzoyl chloride | Triethylamine, Pyridine, DMAP |

| Acid Anhydrides | Acetic anhydride | Heat | |

| Alkylation | Alkyl Halides | Methyl iodide, Bromoethane | K₂CO₃, NaH, Excess Amine |

| Alcohols | Methanol (B129727), Ethanol (B145695) | Heterogeneous Catalyst | |

| Arylation | Arylboronic Acids | Phenylboronic acid | Cu(OAc)₂, Pd Catalyst |

Reactions Leading to Fused Heterocyclic Systems

The 6-aminopyrimidine moiety is a cornerstone in the synthesis of fused bicyclic and polycyclic heterocycles, which are prevalent in numerous biologically active molecules. The amino group, often in conjunction with another functional group on the pyrimidine (B1678525) ring, participates in cyclocondensation reactions to build new rings.

For instance, 5,6-diaminopyrimidines are classical precursors for the synthesis of pteridines (pyrazino[2,3-d]pyrimidines) through reaction with α-dicarbonyl compounds. nih.gov Similarly, reactions of aminopyrimidines with β-ketoesters or related 1,3-dielectrophiles can lead to the formation of pyridopyrimidines. frontiersin.orgrsc.org A notable example is the Biginelli-inspired three-component reaction involving an aldehyde, a β-dicarbonyl compound, and a guanidine (B92328) (which can be considered a substituted aminopyrimidine precursor) to form dihydropyrimidines, which can then be aromatized. nih.gov These cyclization strategies are fundamental in creating diverse molecular libraries for drug discovery. frontiersin.org

Modifications of the Methanol Group

The hydroxymethyl group at the C4 position offers another site for chemical diversification. It can be oxidized to form aldehydes or carboxylic acids, or it can undergo reactions typical of primary alcohols, such as etherification and esterification.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of benzylic-type alcohols to aldehydes. The synthesis of related formylpyridines has been achieved using Vilsmeier-Haack conditions (POCl₃/DMF), suggesting a possible route for the formylation of activated pyridine or pyrimidine systems. chemrxiv.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media, will typically oxidize the primary alcohol directly to the carboxylic acid. The resulting 6-amino-2-methylpyrimidine-4-carboxylic acid is a known compound, indicating that this transformation is synthetically accessible. scbt.comnih.gov The oxidation of pyrimidine bases can also be effected by reagents like hydrogen peroxide in acidic conditions, although this may also lead to reactions on the pyrimidine ring itself. nih.gov

Etherification, Esterification, and Nucleophilic Substitution Reactions

Etherification and Esterification: The hydroxymethyl group can undergo O-alkylation to form ethers or acylation to form esters. Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide. nih.gov Esterification is readily achieved by reacting the alcohol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. nih.gov A particularly convenient method for forming methyl esters from alcohols involves reaction with methanol in the presence of catalysts like trimethylchlorosilane (TMSCl) or thionyl chloride. nih.govresearchgate.net Fischer esterification, using an alcohol with a carboxylic acid under acidic catalysis, is also a viable, though reversible, method. youtube.com

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, treatment with thionyl chloride (SOCl₂) would convert the alcohol to a chloromethyl group, which is then susceptible to displacement by a variety of nucleophiles. A related transformation is the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines with ammonia (B1221849) in the presence of a Lewis or Brønsted acid catalyst to produce the corresponding aminomethylpyrimidine. google.com This demonstrates that the C4-alkoxymethyl group can be displaced by a nucleophile.

Table 2: Key Reactions of the Methanol Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (Partial) | MnO₂, PCC | Aldehyde |

| Oxidation (Full) | KMnO₄, CrO₃ | Carboxylic Acid |

| Etherification | Alkyl Halide + Base (e.g., NaH) | Ether |

| Esterification | Acyl Chloride / Acid Anhydride | Ester |

| Methanol + TMSCl | Methyl Ester | |

| Nucleophilic Substitution | 1. SOCl₂ or TsCl; 2. Nucleophile | Substituted Methyl Group |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.in This electronic nature dictates its reactivity towards substitution reactions.

Electrophilic Substitution: Unactivated pyrimidine rings are generally resistant to electrophilic aromatic substitution. The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for electrophilic reactions, further deactivating the ring. bhu.ac.in However, the presence of electron-donating groups, such as the amino group at C6 and the methyl group at C2 in the title compound, activates the ring towards electrophilic attack. Substitution, if it occurs, is strongly directed to the C5 position, which is meta to both ring nitrogens and is the most electron-rich carbon. slideshare.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is the characteristic reaction of the pyrimidine ring. Leaving groups (such as halides) located at the C2, C4, or C6 positions are readily displaced by nucleophiles. bhu.ac.inslideshare.net The reactivity order is generally C4 > C6 > C2. stackexchange.comnih.gov In (6-Amino-2-methylpyrimidin-4-yl)methanol, there are no halide leaving groups. However, the functional groups present could potentially be displaced under harsh conditions. More relevant is the synthesis of this compound or its analogs from precursors like 4,6-dichloropyrimidines. For example, the synthesis of various 4-substituted-6-methyl-2-aminopyrimidines is achieved by the regioselective displacement of one chloride from 2-amino-4,6-dichloro-6-methylpyrimidine by a nucleophile. nih.govgoogle.com The reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with various amines demonstrates the high reactivity of the C4 position towards nucleophilic attack. chemicalbook.com The presence of an electron-withdrawing group at C5, such as a formyl group, further enhances the reactivity of the C4 and C6 positions toward nucleophilic substitution. mdpi.com

Metal Complexation and Coordination Chemistry of this compound

The coordination chemistry of pyrimidine derivatives is a field of significant interest due to the diverse applications of their metal complexes in areas such as catalysis, materials science, and medicinal chemistry. The compound this compound possesses multiple potential donor sites—the amino group, the pyrimidine ring nitrogens, and the hydroxymethyl group—making it a versatile building block for the synthesis of novel ligands and their corresponding metal complexes. While specific studies on the metal complexation of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related aminopyrimidine and aminopyridine compounds.

Design and Synthesis of Ligands Incorporating the this compound Scaffold

The functional groups of this compound, namely the primary amino group and the primary alcohol, are amenable to a variety of chemical transformations to generate polydentate ligands. A common and effective strategy for developing such ligands is through the formation of Schiff bases. tandfonline.comnih.gov

Schiff Base Ligand Formation:

The primary amino group of this compound can readily undergo condensation reactions with a wide range of aldehydes and ketones to form Schiff base ligands. mdpi.comnih.gov This reaction introduces an imine (-C=N-) linkage and expands the coordination sphere of the resulting ligand. bibliomed.org The choice of the carbonyl compound is crucial as it allows for the tuning of the steric and electronic properties of the ligand, which in turn influences the geometry and stability of the resulting metal complexes. researchgate.net

For instance, condensation with salicylaldehyde (B1680747) or its derivatives would yield a tridentate ligand, with potential coordination sites being the phenolic oxygen, the imine nitrogen, and one of the pyrimidine ring nitrogens. The general synthetic route for such a reaction is depicted below:

Step 1: Dissolution of this compound in a suitable solvent, such as ethanol or methanol.

Step 2: Addition of an equimolar amount of the desired aldehyde or ketone. A catalytic amount of acid is sometimes added to facilitate the reaction. mdpi.com

Step 3: The reaction mixture is typically refluxed for several hours to ensure the completion of the condensation. nih.gov

Step 4: Upon cooling, the resulting Schiff base ligand often precipitates out of the solution and can be purified by recrystallization.

The hydroxymethyl group on the pyrimidine ring can also be involved in ligand design. It could be oxidized to an aldehyde to create a new reactive site for further condensation reactions, or it could participate directly in coordination with certain metal ions.

Representative Aldehydes for Schiff Base Condensation:

| Aldehyde | Potential Ligand Type |

| Salicylaldehyde | Tridentate (ONO or NNO) |

| 2-Hydroxy-1-naphthaldehyde | Tridentate (ONO or NNO) |

| Pyridine-2-carboxaldehyde | Tridentate (NNN) |

| 2,4-Dihydroxybenzaldehyde | Tridentate or higher |

Characterization and Structure of Metal-Ligand Complexes

Once the ligands are synthesized, they can be reacted with various transition metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent to form metal complexes. sysrevpharm.orgresearchgate.net The characterization of these new complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose. rdd.edu.iq

Common Characterization Techniques:

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H, O-H). nih.gov |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can help in deducing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar). mdpi.com |

| ¹H and ¹³C NMR Spectroscopy | Used to elucidate the structure of diamagnetic complexes in solution. Shifts in the proton and carbon signals upon complexation can indicate the binding sites. |

| Mass Spectrometry | Determines the molecular weight of the complex and can provide information about its fragmentation pattern, which helps in confirming the proposed structure. nih.gov |

| Magnetic Susceptibility Measurements | Helps in determining the number of unpaired electrons in paramagnetic complexes, which provides insight into the oxidation state and geometry of the central metal ion. |

| Molar Conductivity Measurements | Used to determine whether the complex is an electrolyte or non-electrolyte in a given solvent, which indicates whether anions are within or outside the coordination sphere. |

| Thermal Analysis (TGA/DTA) | Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |

| X-ray Crystallography | Provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. |

Based on studies of similar aminopyrimidine and aminopyridine-based Schiff base complexes, it is anticipated that ligands derived from this compound would act as bidentate or tridentate chelating agents. Coordination would likely involve the imine nitrogen, a pyrimidine ring nitrogen, and potentially the hydroxyl or phenolic oxygen, forming stable five- or six-membered chelate rings with the metal ion. nih.gov

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a variety of organic transformations. rsc.org While there is no specific literature on the catalytic applications of complexes from this compound, the potential applications can be extrapolated from related systems.

Potential Catalytic Activities:

Oxidation Reactions: Metal complexes of Schiff bases, particularly those of manganese, cobalt, and copper, are often used as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. scirp.org

Asymmetric Catalysis: Chiral Schiff base ligands, which could be synthesized from this compound by reacting it with a chiral aldehyde or ketone, can be used to prepare chiral metal complexes. These complexes are valuable as catalysts in asymmetric synthesis, for reactions such as asymmetric alkylation, epoxidation, and cyclopropanation. nih.gov

Cross-Coupling Reactions: Palladium and nickel complexes with Schiff base ligands have shown utility in catalyzing various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Hydrogenation Reactions: Transition metal complexes, including those with ligands derived from amino acids and peptides, can be effective catalysts for hydrogenation and transfer hydrogenation reactions. mdpi.com

The catalytic performance of these complexes is highly dependent on the nature of the metal ion, the structure of the ligand, and the reaction conditions. The modular nature of Schiff base synthesis allows for the systematic modification of the ligand to optimize catalytic activity and selectivity for a specific transformation.

Advanced Analytical Techniques in the Study of 6 Amino 2 Methylpyrimidin 4 Yl Methanol

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of (6-Amino-2-methylpyrimidin-4-yl)methanol and separating it from any potential process-related impurities or degradation products. While specific application notes for this exact compound are not extensively published, methodologies for structurally similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine (B145687) and pyrimidin-4-yl-methanol, provide a strong basis for method development. sielc.comcaymanchem.com

A typical reverse-phase HPLC method would likely be employed. Such a method would utilize a C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as phosphate (B84403) or acetate, to ensure good peak shape and resolution. sielc.comsielc.comresearchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine (B1678525) ring is chromophoric and would exhibit significant absorbance, likely around 245-276 nm. caymanchem.com

For quantitative analysis, a calibration curve would be constructed using certified reference standards of this compound. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound

Below is a hypothetical data table illustrating the results of an HPLC purity analysis.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time | 3.5 min |

| Purity (%) | 99.5 |

This subsection is not applicable to this compound. The molecule does not possess a chiral center, which is a carbon atom attached to four different substituent groups. The carbon of the methanol group (-CH2OH) is bonded to two hydrogen atoms, and therefore the molecule is achiral. As a result, it does not exist as enantiomers, and chiral separation techniques are not relevant for its analysis.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mechanistic and Degradation Pathway Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for studying the degradation pathways of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for this purpose. It allows for the separation of the parent compound from its degradation products, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govbiorxiv.org Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light, can be performed to intentionally generate degradation products. nih.govnih.gov The subsequent LC-MS/MS analysis can help in elucidating the degradation pathways. For instance, the degradation of pyrimidine rings often involves hydroxylation, deamination, or ring-opening reactions. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile degradation products or after derivatization of the parent compound and its degradants to increase their volatility. nih.gov Silylation is a common derivatization technique used for compounds containing amino and hydroxyl groups, making them amenable to GC-MS analysis. nih.gov

The general degradation pathway for pyrimidines often starts with the reduction of the pyrimidine ring, followed by ring cleavage. researchgate.netnih.gov For this compound, potential degradation could involve oxidation of the hydroxymethyl group to a carboxylic acid, deamination of the amino group, or cleavage of the pyrimidine ring.

Interactive Data Table: Potential Degradation Products of this compound and Analytical Techniques

| Potential Degradation Product | Proposed Structure | Analytical Technique |

| 6-Amino-2-methylpyrimidine-4-carboxylic acid | C6H7N3O2 | LC-MS/MS |

| 2-Methyl-6-hydroxypyrimidin-4-yl)methanol | C6H8N2O2 | LC-MS/MS |

| Products of ring cleavage | Various small molecules | GC-MS, LC-MS/MS |

Electrochemical Methods for Redox Behavior and Electron Transfer Characteristics

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior and electron transfer characteristics of this compound. These studies provide insights into how the molecule might behave in biological systems or in electrochemical applications.

The electrochemical behavior of this compound will be influenced by the presence of the electroactive amino group and the pyrimidine ring. The amino group can be oxidized, and the pyrimidine ring can be reduced. umich.edu Studies on similar compounds like 4-aminopyrimidine (B60600) have shown that the pyrimidine ring undergoes a one-electron reduction. umich.edu The presence of the electron-donating amino and methyl groups, as well as the hydroxymethyl group, would be expected to influence the redox potentials of the pyrimidine ring.

Cyclic voltammetry experiments would typically be carried out using a three-electrode system in a suitable solvent and supporting electrolyte. frontiersin.org By scanning the potential and measuring the resulting current, one can determine the oxidation and reduction potentials of the compound. The shape of the cyclic voltammogram can also provide information about the reversibility of the redox processes and the stability of the resulting radical ions. youtube.com

Interactive Data Table: Hypothetical Electrochemical Data for this compound

| Parameter | Hypothetical Value |

| Technique | Cyclic Voltammetry |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Oxidation Potential (Epa) | +1.2 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | -1.5 V (vs. Ag/AgCl) |

This data is hypothetical and would need to be confirmed by experimental studies. The oxidation potential would likely correspond to the oxidation of the amino group, while the reduction potential would be associated with the reduction of the pyrimidine ring.

Applications of 6 Amino 2 Methylpyrimidin 4 Yl Methanol As a Chemical Scaffold and Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino and hydroxymethyl functional groups in (6-Amino-2-methylpyrimidin-4-yl)methanol makes it a valuable precursor in the construction of intricate heterocyclic systems. The amino group can readily participate in condensation and cyclization reactions, while the hydroxymethyl group offers a site for etherification, esterification, or further oxidation to introduce additional functionalities. This dual reactivity is particularly advantageous in multicomponent reactions, enabling the efficient, one-pot synthesis of fused pyrimidine (B1678525) derivatives and other complex polycyclic structures.

The pyrimidine core itself serves as a robust platform for building diverse molecular architectures. For instance, the amino group at the 6-position can act as a nucleophile in reactions with various electrophiles, leading to the formation of fused ring systems such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The strategic placement of the methyl group at the 2-position can also influence the electronic properties and steric environment of the pyrimidine ring, thereby guiding the regioselectivity of subsequent chemical transformations.

Utilization as a Precursor for Novel Ligands in Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can modulate the activity and selectivity of metal catalysts. The structure of this compound, with its nitrogen-containing heterocyclic core and additional donor atoms in the amino and hydroxyl moieties, makes it an attractive precursor for the development of novel ligands.

The amino and hydroxyl groups can serve as coordination sites for a variety of metal ions. Through chemical modification, these functional groups can be incorporated into larger, multidentate ligand frameworks. For example, the amino group can be derivatized to form Schiff bases or be involved in N-arylation reactions, while the hydroxyl group can be converted into ethers or esters bearing additional coordinating functionalities. Metal complexes of such ligands have potential applications in a range of catalytic transformations, including cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and fine chemicals. The pyrimidine nitrogen atoms can also participate in metal coordination, further enhancing the stability and tuning the electronic properties of the resulting metal complexes.

Integration into Advanced Materials (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable properties. The synthesis of COFs relies on the use of multitopic organic building blocks, or "linkers," that self-assemble into extended, ordered networks. The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential candidate for use as a linker in the construction of novel COFs.

Computational Drug Design and Lead Identification (focus on in silico and in vitro aspects prior to clinical application)

The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors and other therapeutic agents. Consequently, this compound represents a valuable starting point for computational drug design and lead identification.

In silico screening of virtual libraries based on the this compound scaffold can be employed to identify potential lead compounds for various biological targets. Molecular docking studies can predict the binding modes and affinities of these virtual compounds within the active sites of proteins, such as kinases. For instance, derivatives of aminopyrimidines have been extensively studied as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov

The structure-activity relationship (SAR) of aminopyrimidine-based inhibitors has been a focus of many research efforts. nih.gov These studies provide valuable insights for the rational design of new derivatives of this compound with improved potency and selectivity. For example, modifications at the amino and hydroxymethyl positions can be explored to optimize interactions with specific amino acid residues in the target protein's binding pocket.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be utilized to assess the drug-likeness of designed compounds at an early stage, helping to prioritize candidates for synthesis and subsequent in vitro testing. nih.govcmjpublishers.com

| Parameter | Predicted Value for this compound | General Interpretation |

| Molecular Weight | 139.16 g/mol | Favorable for good absorption and distribution |

| LogP (octanol-water partition coefficient) | Low (predicted) | Indicates good aqueous solubility |

| Number of Hydrogen Bond Donors | 2 (amino and hydroxyl groups) | Contributes to binding affinity and solubility |

| Number of Hydrogen Bond Acceptors | 3 (pyrimidine and amino nitrogens, hydroxyl oxygen) | Contributes to binding affinity and solubility |

This table presents predicted physicochemical properties relevant to in silico drug design.

Chemical Biology Tools and Probes for Mechanistic Studies (non-clinical)

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The development of chemical probes, such as fluorescent labels and affinity reagents, is crucial for elucidating the mechanisms of cellular processes. The structural features of this compound provide a foundation for the design of such tools.

The aminopyrimidine core can serve as a scaffold for the development of fluorescent probes. By attaching a fluorophore to the molecule, either through the amino or hydroxymethyl group, it is possible to create probes that can be used to visualize specific biological targets or events within a cell. The fluorescence properties of such probes can be designed to be sensitive to their local environment, allowing for the detection of changes in pH, ion concentration, or enzyme activity. For instance, aminopyridine-based fluorescent probes have been developed for various imaging applications. mdpi.com

Moreover, the bifunctional nature of this compound allows for its incorporation into more complex chemical biology tools. For example, one functional group could be used to attach a reactive group for covalent labeling of a target protein, while the other could be linked to a reporter tag, such as biotin (B1667282) or a fluorescent dye. Such dual-functional probes are invaluable for target identification and validation studies in a non-clinical setting.

| Probe Type | Potential Application | Design Strategy based on this compound |

| Fluorescent Probe | Cellular imaging of specific targets | Conjugation of a fluorophore to the amino or hydroxymethyl group. |

| Affinity-Based Probe | Target identification and pull-down assays | Attachment of a biotin tag to one functional group and a target-binding moiety to another. |

| Covalent Probe | Irreversible labeling of target proteins | Incorporation of a reactive electrophilic group (e.g., acrylamide) via the amino or hydroxyl function. |

This table illustrates the potential applications of this compound in the development of chemical biology tools.

Future Research Directions and Emerging Paradigms in 6 Amino 2 Methylpyrimidin 4 Yl Methanol Chemistry

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on well-established but often inefficient and environmentally taxing methods. The future of (6-Amino-2-methylpyrimidin-4-yl)methanol synthesis lies in the adoption of green chemistry principles to develop innovative and sustainable pathways that offer high efficiency, minimize waste, and avoid hazardous reagents.

Modern synthetic strategies are increasingly focused on multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and operational simplicity. The Biginelli reaction, a classic MCR for pyrimidine synthesis, is being reimagined with green catalysts. For instance, research on related pyrimidines has shown that deep eutectic solvents, such as choline (B1196258) chloride/2ZnCl₂, can effectively catalyze solvent-free Biginelli-type reactions, yielding products with high efficiency and allowing for catalyst recovery and reuse. researchgate.net Another promising approach is the [3+2+1] three-component annulation strategy, which can employ eco-friendly and readily available starting materials. semanticscholar.org

Future research should aim to adapt these MCRs for the specific synthesis of this compound. This would involve the strategic selection of precursors, such as a suitably substituted amidine, a β-keto ester or equivalent, and a one-carbon source, under green conditions. semanticscholar.org Furthermore, the development of chemoenzymatic and biocatalytic routes represents a significant frontier. Utilizing enzymes could offer unparalleled selectivity and milder reaction conditions, drastically reducing the environmental footprint of the synthesis. The simplification of production processes, as demonstrated in the synthesis of other aminopyrimidines by avoiding phosphorus-containing wastewater, serves as a model for future green industrial production. google.com

| Synthetic Strategy | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Green Biginelli Reaction | Solvent-free, uses recoverable deep eutectic solvent catalysts. | One-pot synthesis using precursors tailored to yield the target molecule. | researchgate.net |

| [3+2+1] Annulation | High functional group tolerance, eco-friendly one-carbon source. | Convergent synthesis from simple, readily available building blocks. | semanticscholar.org |

| Nano-Catalyzed Cyclocondensation | High efficiency, short reaction times, clean reaction profiles. | Catalytic cyclization of precursors to form the pyrimidine core. | orientjchem.org |

| Chemoenzymatic Synthesis | High selectivity (regio-, chemo-, and stereoselectivity), mild conditions. | Enzymatic resolution or construction of chiral derivatives or precursors. | N/A |

Exploration of Bio-orthogonal and Click Chemistry Applications with Derivatives

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. wikipedia.orgnih.gov This field, in conjunction with "click chemistry"—a class of fast, high-yield, and specific reactions—offers powerful tools for chemical biology. nih.govnih.gov The this compound scaffold is an ideal candidate for derivatization to create probes for bio-orthogonal applications.

The key to this exploration is the functionalization of the parent molecule with "click handles." The primary alcohol of the methanol (B129727) group or the exocyclic amino group can be readily modified to incorporate a terminal alkyne or an azide. These groups are the cornerstone reactants for the most common click reaction: the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). nih.govresearchgate.net

Potential Applications:

Chemical Probes: Derivatives of this compound bearing a click handle could be used to identify and study the interactions of pyrimidine-binding proteins or enzymes in vitro. For example, an alkyne-modified derivative could be introduced into a cell lysate, and any interacting proteins could be "clicked" to an azide-functionalized reporter tag (like biotin (B1667282) or a fluorophore) for pulldown analysis or imaging.

Bioconjugation: The pyrimidine derivatives can be conjugated to larger biomolecules or surfaces. bachem.com For instance, a derivative could be clicked onto a polymer scaffold to create a material with specific molecular recognition properties or attached to targeting ligands for specific cell types in non-human biological systems. uni-muenchen.de

Fragment-Based Discovery: In fragment-based screening, pyrimidine is a common hit. acs.org A library of this compound derivatives functionalized via click chemistry could rapidly elaborate on such a fragment hit, allowing for the swift exploration of the surrounding chemical space to improve binding affinity to a target protein. acs.org

Future work will focus on synthesizing these clickable derivatives and demonstrating their utility in various bio-orthogonal labeling and conjugation strategies, opening new avenues for studying biological systems without disrupting them.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, saving significant time and resources. nih.gov For this compound and its derivatives, advanced theoretical modeling is an emerging paradigm for predictive chemical design.

Key Modeling Techniques:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure of this compound and its potential derivatives. researchgate.net This method can predict a range of properties, including electronic structure, bond lengths, vibrational frequencies (for comparison with experimental IR and Raman spectra), and reactivity indices. researchgate.netrsc.org Such calculations can help foresee the most likely sites for chemical reactions and understand the stability of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property or activity. nih.gov For non-clinical applications, a QSAR model could be built to predict, for example, the binding affinity of a series of this compound derivatives to a particular enzyme or their potential as plant growth stimulants. nih.govresearchgate.net Data-driven machine learning approaches are making these models increasingly predictive. nih.gov